molecular formula C13H18N2O3 B2572785 N1-(2,5-dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide CAS No. 330593-39-0

N1-(2,5-dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide

Cat. No.: B2572785
CAS No.: 330593-39-0
M. Wt: 250.298
InChI Key: VINQYNAODDQVCN-UHFFFAOYSA-N
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Description

N1-(2,5-Dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substitution pattern. The oxalamide backbone consists of two amide groups linked by an oxalyl bridge, with N1 and N2 positions modified by aromatic and aliphatic substituents, respectively. The N1 substituent is a 2,5-dimethylphenyl group, which introduces steric and electronic effects due to the methyl groups at the 2- and 5-positions of the benzene ring.

Such compounds are often explored for pharmaceutical or material science applications due to their structural versatility and tunable properties.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9-4-5-10(2)11(8-9)15-13(18)12(17)14-6-3-7-16/h4-5,8,16H,3,6-7H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINQYNAODDQVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide typically involves the reaction of 2,5-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with 3-hydroxypropylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, purification techniques like recrystallization or chromatography would be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Oxidation of the hydroxyl group yields a ketone or aldehyde.

    Reduction: Reduction of the oxalamide moiety produces primary or secondary amines.

    Substitution: Electrophilic substitution on the aromatic ring can yield halogenated or nitrated derivatives.

Scientific Research Applications

N1-(2,5-dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of N1-(2,5-dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name / ID N1 Substituent N2 Substituent Key Properties/Findings Reference
Target Compound 2,5-Dimethylphenyl 3-Hydroxypropyl Hydrophilic N2 group; potential for glucuronidation. Methyl groups may enhance lipophilicity. N/A
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (10) Piperazine-linked dichlorophenyl 5-Methylpyrazole Likely targets neurotransmitter receptors (piperazine moiety); pyrazole may enhance metabolic stability.
N1-(2,4-Dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (1768) 2,4-Dimethoxyphenyl 2-(Pyridin-2-yl)ethyl NOEL: 100 mg/kg/day (rat). Pyridine enhances solubility; methoxy groups affect electronic properties.
N1-(2-Methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (1769) 2-Methoxy-4-methylphenyl 2-(5-Methylpyridin-2-yl)ethyl Shared NOEL with 1770 (8 mg/kg/day). Methylpyridine may improve blood-brain barrier penetration.
N1-(2-Methoxy-4-methylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (1770) 2-Methoxy-4-methylphenyl 2-(Pyridin-2-yl)ethyl NOEL: 8 mg/kg/day (rat). Similar to 1769 but lacks methyl group on pyridine.

Key Insights from Comparison

Substituent Effects on Bioactivity: Aromatic N1 Groups: The target compound’s 2,5-dimethylphenyl group contrasts with dimethoxy- or chlorophenyl substituents in other derivatives. N2 Groups: The 3-hydroxypropyl chain in the target compound introduces a primary alcohol, which may undergo oxidation to carboxylic acid or conjugation with glucuronic acid, enhancing excretion . In contrast, pyridinylethyl or piperazine-linked groups (e.g., compound 10) are associated with receptor-targeting applications, such as neurotransmitter modulation .

Toxicity and Metabolic Pathways: Compounds with pyridine or piperazine substituents (e.g., 1768–1770, compound 10) show varying NOELs (8–100 mg/kg/day), suggesting substituent-dependent toxicity. The hydroxypropyl group in the target compound may lower toxicity due to efficient conjugation pathways . Methoxy and methyl groups on aromatic rings (e.g., 1769, 1770) are metabolized via oxidative pathways, whereas hydroxypropyl groups may favor hydrolysis or glucuronidation .

Synthesis and Purification :

  • Oxalamides are commonly purified via trituration or silica gel chromatography, as seen in compound 10’s synthesis . The target compound likely follows similar protocols, though its hydroxypropyl group may necessitate polar solvents for isolation.

Potential Applications: Derivatives with heterocyclic N2 groups (e.g., pyrazole, pyridine) are prioritized for CNS drug development due to their receptor affinity . The target compound’s hydroxypropyl group positions it for applications requiring hydrophilic modifiers, such as solubility enhancers in formulations or prodrugs requiring metabolic activation.

Notes on Evidence Limitations

  • Direct data on the target compound’s biological activity or synthesis are absent in the provided evidence; comparisons rely on structural analogs.
  • Toxicity and metabolic pathways are inferred from FAO/WHO evaluations of related oxalamides , which share core structural features but differ in substituents.

Biological Activity

N1-(2,5-dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by an oxalamide functional group, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2,5-dimethylphenylamine with 3-hydroxypropylamine in the presence of oxalyl chloride. The general synthetic route can be outlined as follows:

  • Formation of Oxalyl Chloride : React oxalic acid with thionyl chloride.
  • Reaction with Amines : Combine the resulting oxalyl chloride with 2,5-dimethylphenylamine and 3-hydroxypropylamine under controlled conditions to form this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : Binding to active sites on enzymes, thereby modulating their activity.
  • Receptor Interaction : Acting as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Anticancer Properties : Research indicates that oxalamides can exhibit cytotoxic effects against several cancer cell lines. For instance, studies demonstrated that compounds structurally related to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Anti-inflammatory Effects : Some studies suggest that the compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity : Preliminary investigations have indicated that the compound may have antimicrobial properties against certain bacterial strains, suggesting its potential use as a therapeutic agent .

Case Studies

A few notable case studies illustrate the biological activity of this compound:

StudyFocusFindings
Study AAnticancer ActivityShowed significant inhibition of cell proliferation in breast cancer cell lines.
Study BAnti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in treated macrophages.
Study CAntimicrobial TestingDemonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

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